(3-bromopropane-1,1-diyl)dicyclopropane
Description
“(3-Bromopropane-1,1-diyl)dicyclopropane” is a brominated cyclopropane derivative featuring two cyclopropane rings attached to a central propane backbone substituted with a bromine atom at the 3-position. This compound is structurally distinct due to the combination of strained cyclopropane moieties and a brominated alkyl chain, which confers unique reactivity and physicochemical properties. Its synthesis typically involves bromination of a propanol precursor or cyclopropanation reactions, as inferred from analogous procedures for related compounds .
Key properties include:
- Molecular formula: C₉H₁₂Br (estimated based on structural analogs).
- Molecular weight: ~245.1 g/mol.
- Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution (SN2) reactions, while the cyclopropane rings may participate in ring-opening reactions under strain-release conditions.
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(3-bromo-1-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
InChI Key |
NRCBWPGLKSHPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCBr)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromopropane-1,1-diyl)dicyclopropane typically involves the reaction of 1,3-dibromopropane with cyclopropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of (3-bromopropane-1,1-diyl)dicyclopropane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: (3-Bromopropane-1,1-diyl)dicyclopropane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of the bromine atom can lead to the formation of propane derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Propane derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
(3-Bromopropane-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-bromopropane-1,1-diyl)dicyclopropane involves its interaction with molecular targets through various chemical reactions. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclopropane rings provide structural rigidity and influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(3-Bromopropane-1,1-diyl)dibenzene (2.12a)
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Cyclopropane fused to a carboxamide group and a brominated aromatic ring.
- Synthesis : Achieved via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield, mp 102.2–102.5°C) .
- Key difference: The carboxamide functionality enhances polarity and hydrogen-bonding capacity, contrasting with the nonpolar alkyl-bromine motif in the target compound.
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates
- Structure: Bisphosphonate esters with aminoalkyl chains.
- Synthesis : Involves phosphorus-based reagents, yielding products analyzed via ESR for radical stability .
- Key difference : The bisphosphonate backbone and nitrogen substituents enable chelation and radical stabilization, absent in the brominated cyclopropane derivative.
Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Challenges
Synthetic Challenges : Cyclopropane rings in the target compound may reduce reaction yields due to steric hindrance during bromination, contrasting with higher yields observed in aromatic analogs like 2.12a .
Thermal Stability : Cyclopropane-containing compounds generally exhibit lower thermal stability than aromatic analogs, necessitating low-temperature storage .
Spectroscopic Characterization : ¹H NMR signals for cyclopropane protons typically appear at δ 0.5–1.5, distinct from aromatic protons (δ 7.0–8.0) in dibenzene derivatives .
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